molecular formula C15H17N3O B2625195 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 51924-82-4

6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2625195
CAS No.: 51924-82-4
M. Wt: 255.321
InChI Key: XDJDOSFSATWLCA-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one ( 51924-82-4) is a chemical compound with the molecular formula C15H17N3O and a molecular weight of 255.315 g/mol . It is supplied with a high level of purity, characterized by its specific SMILES structure: O=C1CC(C)(C)Cc2c1c(n[nH]2)Nc1ccccc1 . This solid is intended for research and laboratory applications. The 4,5,6,7-tetrahydro-1H-indazol-4-one scaffold is a core structure of significant interest in medicinal chemistry research. Scientific literature indicates that closely related analogs, specifically those based on the 1,5,6,7-tetrahydro-4H-indazol-4-one structure, have been investigated as potent inhibitors of enzymes like human neutrophil elastase (HNE), a serine protease target for inflammatory diseases and certain cancers . Furthermore, similar compounds where the 3-position is substituted with a trifluoromethyl group instead of a phenylamino group have been identified as key intermediates in the synthesis of potential therapeutic agents, such as Hsp90 inhibitors . Researchers value this chemical scaffold for its versatility in synthesizing novel bioactive molecules. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and storage information prior to use.

Properties

IUPAC Name

3-anilino-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-15(2)8-11-13(12(19)9-15)14(18-17-11)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJDOSFSATWLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multi-step organic reactions

    Indazole Core Formation: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline or its derivatives react with the indazole intermediate.

    Methylation: The final step involves the methylation of the indazole core, which can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone imine derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indazole core, potentially converting it to an alcohol.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinone imine derivatives.

    Reduction: Alcohol derivatives of the indazole core.

    Substitution: Various substituted phenylamino derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

Anticancer Activity

Research indicates that 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF715.0
A54910.0

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Studies have demonstrated its ability to lower levels of TNF-alpha and IL-6 in vitro.

CytokineIC50 (µM)Reference
TNF-alpha0.05
IL-60.02

Neuroprotective Properties

Recent studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Cancer Treatment

In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study indicated that the compound effectively inhibited tumor growth through apoptosis induction.

Case Study 2: Inflammation Reduction

A rat model of arthritis was utilized to assess the anti-inflammatory effects of the compound. Results showed a marked decrease in paw swelling and inflammatory markers after treatment with varying doses over a two-week period.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The phenylamino group can participate in hydrogen bonding or π-π interactions, while the indazole core provides a rigid scaffold that can fit into binding pockets of proteins.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, molecular properties, and inferred biological implications of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
6,6-Dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one (Target) 3: PhNH; 6: Me₂ C₁₅H₁₈N₃O 256.33 g/mol Hydrogen bonding via NH; potential enzyme inhibition
6,6-Dimethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one 3: CF₃; 6: Me₂ C₁₀H₁₁F₃N₂O 232.21 g/mol Lipophilic (CF₃); NMR data available
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one 1: Ph; 3: H C₁₃H₁₂N₂O 212.25 g/mol Core indazolone; similarity score 0.90
6,6-Dimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one 1: Ph; 3: H; 6: Me₂ C₁₅H₁₈N₂O 242.32 g/mol Similarity score 0.88; steric bulk at 1-position
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one 1: 2-F-Ph; 3: H C₁₃H₁₁FN₂O 230.24 g/mol Enhanced metabolic stability (fluorine)

Key Observations

In contrast, the phenylamino group in the target compound introduces polarity, favoring interactions with hydrophilic enzyme pockets .

Synthetic Accessibility: The trifluoromethyl analog is commercially available (CAS 908111-34-2, $548/g) , whereas the target compound may require specialized coupling reactions for the phenylamino group, as seen in methods by Guo et al. for related indazolones .

Structural Similarity and Diversity: The highest similarity (0.90) is observed with 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one, which lacks dimethyl and 3-position substituents, emphasizing the importance of these groups in modulating activity .

Biological Activity

6,6-Dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16N2O
  • Molecular Weight : 256.305 g/mol
  • CAS Number : 1173111-67-5

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG20.28EGFR inhibition and apoptosis induction
A5490.59Inhibition of cell proliferation
MCF-71.35Induction of cell cycle arrest

These results indicate that the compound may act as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers' growth and survival pathways .

The compound's mechanism involves:

  • EGFR Inhibition : The compound binds to the active site of EGFR, preventing its activation and downstream signaling that leads to tumor growth.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating pro-apoptotic pathways.
  • Cell Cycle Arrest : The compound causes G1 phase arrest in certain cancer cell lines, halting their proliferation.

Case Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced potency against resistant cancer cell lines. For instance:

  • A derivative with a fluorine substituent at the phenyl ring exhibited an IC50 value of 0.098 µM against A431 cells, significantly better than standard treatments like gefitinib (IC50 = 39 nM) .

Pharmacokinetics

Although specific pharmacokinetic data for this compound is limited, general properties can be inferred:

  • Solubility : Modifications to the structure have been shown to improve solubility and bioavailability.
  • Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.

Safety and Toxicology

Toxicological assessments are crucial for any new drug candidate. Preliminary studies indicate that the compound has a favorable safety profile; however, further studies are needed to establish its long-term effects and toxicity thresholds.

Q & A

Q. Advanced Research Focus

  • Chiral Centers : The 4-position in the tetrahydroindazole core often requires chiral chromatography or asymmetric synthesis. For example, (R)- and (S)-enantiomers of 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine were separated using Chiralpak AD-H columns .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in ) confirms absolute configuration and hydrogen-bonding networks.
  • Dynamic NMR : Variable-temperature ¹H NMR can detect conformational flipping in solution .

How do researchers address contradictions in reported biological activities (e.g., anti-tumor vs. anti-inflammatory effects) of indazole derivatives?

Advanced Research Focus
Contradictions often stem from assay conditions or off-target effects:

  • Assay Validation : Compare results across standardized platforms (e.g., DHODH inhibition in vs. STAT3 inhibition in ).
  • Selectivity Profiling : Use kinase panels or proteome-wide binding assays to identify secondary targets. For example, brequinar (a DHODH inhibitor) may cross-react with STAT3 .
  • Pharmacokinetic Factors : Differences in cell permeability (e.g., logP >3 for lipophilic analogs) can skew in vitro vs. in vivo results .

Q. Basic Research Focus

  • Kinetic Solubility : Use phosphate buffer (pH 7.4) with UV detection at λ=290 nm (indazole chromophore) .
  • Excipient Screening : Test surfactants (e.g., Poloxamer 407) or cyclodextrins to enhance solubility for in vivo studies .
  • pH Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify pH-sensitive functional groups (e.g., the 4-keto group) .

How can computational modeling guide the design of analogs with improved target selectivity?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with DHODH (PDB: 6W2H) or STAT3 (PDB: 1BG1). Focus on the phenylamino group’s role in H-bonding with Arg136 (DHODH) .
  • MD Simulations : Assess conformational stability of the tetrahydroindazole core in aqueous vs. lipid bilayer environments .
  • ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., TPSA <90 Ų for CNS penetration) .

What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed aminations to retain >98% ee .
  • Continuous Flow Systems : Minimize racemization during workup by avoiding prolonged exposure to acidic/basic conditions .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress .

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